![molecular formula C16H22Cl2N2O4 B3018985 N-[(4-butoxy-3-methoxyphenyl)(2-chloroacetamido)methyl]-2-chloroacetamide CAS No. 618861-62-4](/img/structure/B3018985.png)
N-[(4-butoxy-3-methoxyphenyl)(2-chloroacetamido)methyl]-2-chloroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-butoxy-3-methoxyphenyl)(2-chloroacetamido)methyl]-2-chloroacetamide is a complex organic compound characterized by its unique structure, which includes a butoxy group, a methoxy group, and two chloroacetamido groups
Mechanism of Action
Target of Action
Similar compounds have been used as hole-transporting materials (htms) in perovskite solar cells . These HTMs play a significant role in extracting holes from perovskite to metal electrodes .
Mode of Action
It can be inferred from similar compounds that they interact with their targets by facilitating the movement of charge carriers . This interaction results in the reduction of non-radiative recombination at the interface, thus achieving high efficiency of devices .
Biochemical Pathways
Similar compounds are known to influence the photoelectric properties of perovskite materials used as light absorbers in perovskite solar cells .
Pharmacokinetics
Similar compounds are known for their good stability and high hole mobility , which could potentially impact their bioavailability in specific applications.
Result of Action
Similar compounds have been shown to improve the power conversion efficiency (pce) of perovskite solar cells due to their high hole mobility and uniform smooth film morphology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-butoxy-3-methoxyphenyl)(2-chloroacetamido)methyl]-2-chloroacetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes the following steps:
Formation of the 4-butoxy-3-methoxyphenyl intermediate: This step involves the reaction of 4-butoxyphenol with methoxybenzene under specific conditions to introduce the butoxy and methoxy groups.
Introduction of the chloroacetamido groups: The intermediate is then reacted with chloroacetyl chloride in the presence of a base to form the chloroacetamido groups.
Final coupling reaction: The final step involves the coupling of the intermediate with another chloroacetamido compound to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-[(4-butoxy-3-methoxyphenyl)(2-chloroacetamido)methyl]-2-chloroacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can be performed to remove or modify specific functional groups.
Substitution: The chloroacetamido groups can undergo substitution reactions with nucleophiles to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of amides or thioamides.
Scientific Research Applications
N-[(4-butoxy-3-methoxyphenyl)(2-chloroacetamido)methyl]-2-chloroacetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-2-chloroacetamide: This compound shares the chloroacetamido group but lacks the butoxy group.
N-(4-butoxyphenyl)-2-chloroacetamide: Similar to the target compound but without the methoxy group.
Uniqueness
N-[(4-butoxy-3-methoxyphenyl)(2-chloroacetamido)methyl]-2-chloroacetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(4-butoxy-3-methoxyphenyl)-[(2-chloroacetyl)amino]methyl]-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N2O4/c1-3-4-7-24-12-6-5-11(8-13(12)23-2)16(19-14(21)9-17)20-15(22)10-18/h5-6,8,16H,3-4,7,9-10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTOIFHEBSVKAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(NC(=O)CCl)NC(=O)CCl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
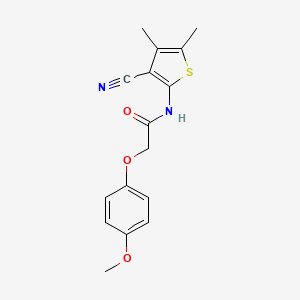
![2-Methyl-4-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B3018905.png)

![6-Ethoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B3018907.png)
![(2-Chloro-3-pyridinyl){4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methanone](/img/structure/B3018909.png)
![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol](/img/structure/B3018910.png)
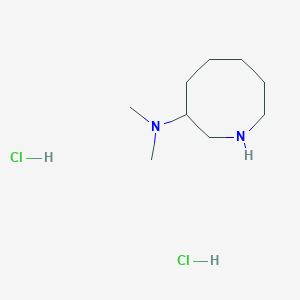
![N-(2,4-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3018917.png)
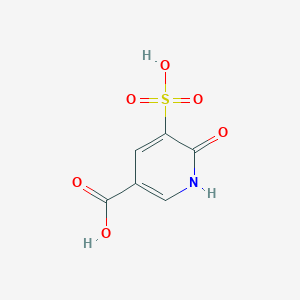
![2-Cyclopropyl-4-[[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B3018919.png)
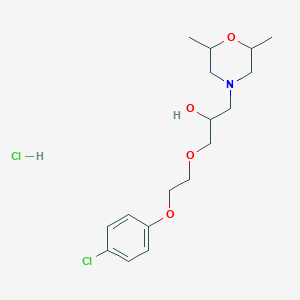
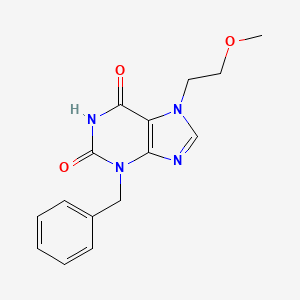
![3-(Bicyclo[2.2.1]heptan-2-ylmethyl)azetidine hydrochloride](/img/structure/B3018924.png)
